Boric acid;tetramethylazanium
Description
Historical Trajectories and Modern Relevance of Borate (B1201080) Anions in Chemical Systems
The history of borates dates back centuries, with early uses of minerals like borax (B76245) (sodium tetraborate) primarily as a flux for goldsmithing. rsc.org Mined since the 1800s from crystalline deposits, compounds of boron were recognized for their utility in various applications by the early 20th century, including wood preservation, detergents, and ceramic glazes. boron.org.uknih.gov The element boron itself was first isolated in 1808 by the independent work of Sir Humphry Davy, as well as Joseph Louis Gay-Lussac and Louis-Jacques Thénard, by heating borax with potassium. rsc.org
The modern relevance of borate anions in advanced chemical systems stems from their remarkable structural diversity. Boron can adopt both trigonal planar (BO₃) and tetrahedral (BO₄) coordination with oxygen. wikipedia.orgnih.gov These fundamental building blocks (FBBs) can connect via shared oxygen atoms to form an extensive array of polyanions, from simple isolated clusters to infinite chains, sheets, and three-dimensional frameworks. wikipedia.orgresearchgate.net This structural versatility is a key driver for their application in modern materials science. Borate-based crystals are now central to the development of advanced functional materials, including nonlinear optical (NLO) devices, piezoelectric sensors, and luminescent materials. nih.govmdpi.com Furthermore, the low affinity of bulky borate anions for cations makes them crucial components in electrolytes for electrochemical devices like batteries. researchgate.net
Foundational Aspects of Quaternary Ammonium (B1175870) Cations in Chemical Synthesis
Quaternary ammonium cations, often called "quats," are polyatomic ions with the general structure [NR₄]⁺, where R represents an alkyl or aryl group. wikipedia.org A defining feature of these cations is their permanent positive charge, which is independent of the pH of their solution. wikipedia.org The tetramethylammonium (B1211777) ([N(CH₃)₄]⁺ or TMA) cation is the simplest member of this class, consisting of four methyl groups tetrahedrally arranged around a central nitrogen atom. wikipedia.orgwikipedia.org
In chemical synthesis, quaternary ammonium salts are foundational reagents with several key roles:
Phase-Transfer Catalysts (PTCs): They are widely used as PTCs, which accelerate reactions between reactants located in immiscible phases (e.g., an organic and an aqueous layer). The lipophilic nature of the cation allows it to transport an anionic reactant from the aqueous phase into the organic phase, where the reaction can proceed. wikipedia.orgeasytop.co.ilatamanchemicals.com
Alkylating Agents: In a less common but significant role, quaternary ammonium salts can serve as alkylating agents. For instance, tetramethylammonium salts have been used for the O-methylation of phenols and have been explored for the selective α-methylation of aryl ketones, offering a safer alternative to traditional methylating agents like methyl iodide. acs.org
Structure-Directing Agents (Templates): The size, shape, and charge of the tetramethylammonium cation allow it to act as a template in the synthesis of complex inorganic structures. In the context of borate chemistry, it can direct the assembly of specific polyborate anions from aqueous solutions of boric acid, leading to the crystallization of unique structural archetypes that might not form with simple metal cations. mdpi.comcore.ac.ukmdpi.com
Inert Supporting Electrolytes: Due to their electrochemical stability, tetramethylammonium salts are often used as supporting electrolytes in electrochemistry, providing conductivity to solutions without interfering with the redox processes being studied. researchgate.net
The tetramethylammonium cation is particularly notable for its high thermal stability and resistance to strong bases and nucleophiles, making its salts suitable for use under a variety of demanding reaction conditions. atamanchemicals.comatamanchemicals.com
Classification and Structural Archetypes within Tetramethylammonium Borate Derivatives
The structural diversity of tetramethylammonium borate derivatives is primarily dictated by the nature of the borate anion. Borate structures are systematically classified based on the arrangement and polymerization of their fundamental building blocks (FBBs), which are BO₃ triangles and BO₄ tetrahedra. researchgate.netiucr.org The classification can be hierarchical, considering isolated polyhedra, finite clusters, chains, sheets, and frameworks. researchgate.net
Within the family of tetramethylammonium borates, several structural archetypes have been synthesized and characterized, showcasing the interplay between the cation and the various possible polyborate anions.
| Derivative Name | Anion Formula | Anion Structural Class | Description |
| Tetramethylammonium Borate | [BO₃]³⁻ | Nesoborate (Isolated) | The simplest form, containing the discrete orthoborate anion. nih.gov |
| Tetramethylammonium Pentaborate | [B₅O₆(OH)₄]⁻ | Phylloborate (Sheet-like) | Features the pentaborate anion, a complex cluster of five boron units. This anion itself is composed of linked BO₃ and BO₄ groups. core.ac.ukresearchgate.net |
| Tetramethylammonium Tetraborate (B1243019) | [B₄O₅(OH)₄]²⁻ | Tektoborate (Framework) | Contains the tetraborate anion, known from the mineral borax, which forms a bridged bicyclic structure. mdpi.com |
| Tetramethylammonium Tetraphenylboroxinate | [Ph₄B₃O₃]⁻ | Cycloborate (Ring) | This derivative contains a six-membered B₃O₃ ring with phenyl substituents, representing a boroxine-based anion. cdnsciencepub.com |
| Tetramethylammonium Hexahydrohexaborate | [B₆H₆]²⁻ | Closo-borane | A non-oxide borate, this compound contains a polyhedral boron hydride cluster anion where the boron atoms form a closed cage structure. |
| Tetramethylammonium bis(salicylo)borate | [B(C₇H₄O₃)₂]⁻ | Chelate Complex | A chelated borate where boron is coordinated by two salicylate (B1505791) ligands, forming a spiro-type structure. researchgate.net |
Structure
2D Structure
Properties
CAS No. |
58272-25-6 |
|---|---|
Molecular Formula |
C4H15BNO3+ |
Molecular Weight |
135.98 g/mol |
IUPAC Name |
boric acid;tetramethylazanium |
InChI |
InChI=1S/C4H12N.BH3O3/c1-5(2,3)4;2-1(3)4/h1-4H3;2-4H/q+1; |
InChI Key |
QGKPFZYVJCURLK-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C[N+](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tetramethylammonium Borate Architectures
Approaches to Tetramethylammonium (B1211777) Nitratoborates
The synthesis of tetramethylammonium nitratoborate, a salt containing the tetranitratoborate anion [B(NO₃)₄]⁻, can be achieved through a key intermediate or via alternative pathways.
Mechanistic Pathways via Tetrachloroborate Intermediates
A primary route to tetramethylammonium nitratoborate involves the use of a tetrachloroborate intermediate. wikipedia.org This process begins with the reaction of tetramethylammonium chloride with boron trichloride (B1173362) (BCl₃) to form tetramethylammonium tetrachloroborate, [N(CH₃)₄]⁺[BCl₄]⁻. wikipedia.org Subsequently, this tetrachloroborate salt is reacted with dinitrogen tetroxide (N₂O₄) at approximately -20 °C. wikipedia.org This reaction yields the desired tetramethylammonium nitratoborate, along with gaseous byproducts such as nitrosyl chloride (NO₂Cl) and chlorine (Cl₂). wikipedia.org
The tetranitratoborate anion was first identified in 1966 by C. R. Guibert and M. D. Marshall. wikipedia.org The tetramethylammonium salt is noted for its stability at room temperature for months and is not sensitive to impact. wikipedia.org It is a colorless, crystalline solid with a density of 1.555 g·cm⁻³. wikipedia.org While insoluble in cold water, it shows slight solubility in hot water and is soluble in solvents like liquid ammonia (B1221849), acetonitrile (B52724), methanol (B129727), and dimethylformamide. wikipedia.org
Alternative Routes for Tetranitratoborate Salt Formation
M⁺NO₃⁻ + BCl₃ → M⁺[BCl₃(NO₃)]⁻ 4 M⁺[BCl₃(NO₃)]⁻ → 3 M⁺[BCl₄]⁻ + M⁺[B(NO₃)₄]⁻ wikipedia.org
This method highlights a different mechanistic approach that avoids the pre-synthesis of the tetrachloroborate salt. Additionally, a one-step synthesis for related ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetranitratoborate, has been developed by reacting the corresponding chloride salt with boron trichloride and an excess of dinitrogen tetroxide. google.com
Synthesis of Tetramethylammonium Tetrafluoroborates
Tetramethylammonium tetrafluoroborate (B81430) is a key compound with applications in various fields, including as an electrolyte in electrochemical double-layer capacitors. researchgate.net Its synthesis can be accomplished through several distinct methods.
Multi-step Organic Synthesis Methodologies
A common approach to synthesizing tetraalkylammonium tetrafluoroborates involves the reaction of a tetraalkylammonium halide with fluoroboric acid. For instance, tetraethylammonium (B1195904) tetrafluoroborate is prepared by mixing tetraethylammonium bromide with an aqueous solution of 48–50% fluoroboric acid. orgsyn.org The product is then isolated by concentrating the mixture under reduced pressure, followed by dilution with ether and filtration. orgsyn.org Purification is typically achieved through recrystallization from a solvent mixture like methanol-petroleum ether. orgsyn.org
Another multi-step method involves the reaction of tetraethylammonium chloride with sodium tetrafluoroborate in an aqueous solution. chemicalbook.com The resulting precipitate is filtered and purified by washing with ice water and ethanol (B145695), followed by vacuum drying. chemicalbook.com A variation to improve yield involves using the filtrate from the purification step as a dispersion medium for subsequent batches. chemicalbook.com
A method to produce high-purity tetramethylammonium fluoride (B91410) involves an anion exchange reaction using pre-dried tetramethylammonium tetrafluoroborate and potassium fluoride in methanol at elevated temperatures (230–250 °C). mdpi.com This process is relatively fast and results in the precipitation of potassium tetrafluoroborate (KBF₄), which is filtered off. mdpi.com The desired tetramethylammonium fluoride is then precipitated from the remaining solution. mdpi.com
Hydrolytic Preparations for Tetramethylammonium Tetrafluoroborate
Hydrolytic preparations often start with the reaction of boric acid and hydrofluoric acid to produce an aqueous solution of borohydrofluoric acid. google.com This solution, which may contain hydrolysis products, is then reacted with a quaternary ammonium (B1175870) compound. google.com A challenge in these aqueous methods is the potential for hydrolysis of the tetrafluoroborate anion, leading to impurities such as [BFn(OH)4-n]⁻ and boric acid. google.com To minimize these impurities and reduce the water content, an excess of fluorine atoms relative to boron atoms is preferably used. google.com
A specific method for purifying crude quaternary ammonium tetrafluoroborate involves dissolving it in a mixed solvent system, for example, a mixture of methyl alcohol and methyl ethyl ketone, at an elevated temperature. google.com After dissolution, one of the solvents is removed under reduced pressure to induce recrystallization, yielding a purified product. google.com
Preparation of Tetramethylammonium Bis(salicylo)borate
Tetramethylammonium bis(salicylo)borate is synthesized through exchange reactions conducted in an alkaline solution. researchgate.net The synthesis is a multi-step procedure that begins with the preparation of tetramethylammonium hydroxide (B78521). researchgate.net This is followed by the reaction to form the final product, distillation of the solvent, and subsequent heat treatment of the residue. researchgate.net The final step involves purification of the synthesized salt by recrystallization from a mixture of acetonitrile and isopropyl alcohol. researchgate.net The structure and purity of the resulting tetramethylammonium bis(salicylo)borate can be confirmed using techniques such as thermal gravimetric analysis and NMR spectroscopy. researchgate.net The conformation of the bis(salicylato)borate anion can be influenced by the reactive medium when paired with the tetramethylammonium cation. ucj.org.ua
Exchange Reactions in Alkaline Media
A primary method for synthesizing certain tetramethylammonium borates involves exchange reactions in an alkaline aqueous solution. researchgate.netknutd.edu.ua This approach is particularly effective for producing chelated borates, such as tetramethylammonium bis(salicylo)borate. The synthesis is typically achieved by heating an aqueous solution containing tetramethylammonium hydroxide, boric acid, and a chelating agent like salicylic (B10762653) acid. knutd.edu.ua The reaction proceeds via the formation of the bis(salicylo)borate anion, which is then precipitated by the tetramethylammonium cation present in the alkaline medium. researchgate.net
| Reactants | Reagents/Solvents | Conditions | Product | Reference |
| Boric Acid, Salicylic Acid | Tetramethylammonium Hydroxide, Water | Heating in aqueous solution | Tetramethylammonium bis(salicylo)borate | researchgate.net, knutd.edu.ua |
Routes to Other Tetraorganylborates Featuring Tetramethylammonium Cation
The synthesis of tetramethylammonium tetraorganylborates, which are valuable as co-initiators in photopolymerization processes, employs organometallic reagents to construct the tetra-substituted borate (B1201080) anion. acs.orgresearchgate.net
Addition Reactions with Organolithium and Organoboranylhalide Reagents
A versatile route to tetramethylammonium tetraorganylborates involves the addition of highly nucleophilic organolithium reagents to an appropriate boron compound. lookchem.comwikipedia.org The process generally starts with a triorganylborane or an organoboranylhalide, which acts as an electrophilic center. The organolithium reagent attacks the boron atom, forming a lithium tetraorganylborate intermediate. wikipedia.orgyoutube.com Subsequent salt metathesis with a tetramethylammonium halide, such as tetramethylammonium chloride, yields the desired tetramethylammonium tetraorganylborate salt. wikipedia.org This method allows for the creation of borates with a variety of organic substituents, such as in the synthesis of tetramethylammonium phenyltrialkylborate salts. lookchem.comatamanchemicals.com
| Reactants | Reagents | Reaction Type | Product | Reference |
| Triorganylborane or Organoboranylhalide | Organolithium Reagent, Tetramethylammonium Halide | Nucleophilic Addition, Salt Metathesis | Tetramethylammonium tetraorganylborate | atamanchemicals.com, lookchem.com |
Strategies for Polyhedral Borate Clusters Incorporating Tetramethylammonium
Polyhedral borate clusters are a unique class of compounds with rigid, three-dimensional structures. researchgate.net The incorporation of a tetramethylammonium cation is typically achieved through cation exchange after the synthesis of the borate anion cage. metu.edu.tr
Pyrolysis-Based Methods for closo-Decaborate Synthesis
The synthesis of the closo-decaborate anion, [B₁₀H₁₀]²⁻, can be accomplished through the pyrolysis of tetraalkylammonium borohydrides. researchgate.netchemrxiv.org When tetraethylammonium borohydride (B1222165) (Et₄NBH₄) is heated in various media, it decomposes to form a mixture of polyhedral borate anions, including [B₁₀H₁₀]²⁻ and [B₁₂H₁₂]²⁻. chemrxiv.org The distribution of the products is highly dependent on the reaction conditions, such as temperature and the solvent used. For instance, pyrolysis of Et₄NBH₄ in a solid state or suspended in silicone fluid tends to produce mixtures of (Et₄N)₂[B₁₀H₁₀] and (Et₄N)₂[B₁₂H₁₂]. chemrxiv.org The tetramethylammonium salt can then be obtained via a subsequent cation exchange step.
| Precursor | Conditions | Intermediate Products | Key Feature | Reference |
| Tetraethylammonium borohydride (Et₄NBH₄) | Pyrolysis in solid state or decalin | (Et₄N)₂[B₁₀H₁₀], (Et₄N)₂[B₁₂H₁₂] | Temperature and solvent-dependent product distribution | chemrxiv.org |
Preparation of Dodecahydrido-closo-dodecaborate Derivatives
The dodecahydrido-closo-dodecaborate anion, [B₁₂H₁₂]²⁻, is known for its high chemical and thermal stability. metu.edu.tr Several synthetic methods exist for this anion, often starting from simple boron compounds like sodium borohydride or through the pyrolysis of amine-borane adducts. metu.edu.trcas.cz For example, one established method involves the reaction of sodium borohydride with diborane (B8814927) in the presence of triethylamine. cas.cz
To prepare the tetramethylammonium salt, a cation exchange reaction is performed. After the synthesis and isolation of a salt of the [B₁₂H₁₂]²⁻ anion (e.g., a sodium or triethylammonium (B8662869) salt), it is dissolved in a suitable solvent. The addition of tetramethylammonium chloride to this solution leads to the precipitation of the less soluble tetramethylammonium dodecahydrido-closo-dodecaborate, which can then be isolated. metu.edu.tr
| Anion Source | Cation Exchange Reagent | Reaction Type | Product | Reference |
| (Et₃NH)₂[B₁₂H₁₂] or Na₂[B₁₂H₁₂] | Tetramethylammonium chloride (Me₄NCl) | Salt Metathesis / Precipitation | (Me₄N)₂[B₁₂H₁₂] | metu.edu.tr |
General Synthetic Pathways for Orthoborate Derivatives
Orthoborate derivatives are esters of boric acid, B(OR)₃. The general synthesis involves the condensation reaction between boric acid and an alcohol, typically in the presence of a dehydrating agent to drive the equilibrium towards the product.
For derivatives containing the tetramethylammonium cation, the synthesis is less direct as the final product is ionic. One approach involves reacting tetramethylammonium hydroxide with boric acid and a suitable diol or other chelating polyol. researchgate.net Another strategy is exemplified by the multi-step synthesis of a novel benzotriazole (B28993) borate derivative. plos.org In this process, boric acid is reacted with ethanolamine (B43304) and benzotriazole ethanol in toluene. The ethanolamine acts as both a reactant and a base, leading to a complex borate ester structure. While this specific example does not result in a simple tetramethylammonium salt, a similar principle could be applied by using a tetramethylammonium-functionalized alcohol or amine, or by performing a post-synthesis ion exchange.
| Reactants | Solvent/Conditions | Product Type | Key Feature | Reference |
| Boric Acid, Alcohols/Polyols | Toluene, water removal | Borate Ester (Orthoborate) | Esterification/Condensation | plos.org |
| Boric Acid, Benzotriazole ethanol, Ethanolamine | Toluene, heating | Complex Borate Ester Derivative | Multi-component condensation | plos.org |
Structural Elucidation and Advanced Spectroscopic Characterization of Tetramethylammonium Borate Compounds
Crystallographic Investigations
Crystallography, particularly using X-ray diffraction, stands as the definitive method for structural elucidation of crystalline solids. By analyzing the diffraction patterns of X-rays passing through a crystal, it is possible to determine the precise location of each atom, leading to a detailed model of the crystal structure, including bond lengths, bond angles, and unit cell dimensions. acs.orgacs.org
Single Crystal X-ray Diffraction Studies of Tetramethylammonium (B1211777) Hexahydrohexaborate
Table 1: Crystallographic Data for Tetramethylammonium Hexahydrohexaborate
| Parameter | Value |
| Compound Name | Tetramethylammonium Hexahydrohexaborate |
| Formula | [N(CH₃)₄]₂[B₆H₆] |
| Crystal System | Not specified in abstract |
| Reference | mdpi.com |
Note: Detailed unit cell parameters and space group information require access to the full publication.
Crystallographic Analysis of Tetramethylammonium Tetradecahydrodecaborate
The crystal structure of tetramethylammonium tetradecahydrodecaborate, [N(CH₃)₄]₂[B₁₀H₁₄], was elucidated using single-crystal X-ray diffraction. uni-hamburg.decapes.gov.br The analysis confirmed that the [B₁₀H₁₄]²⁻ anion in the solid state possesses C₂ᵥ symmetry, featuring two BH₂ groups and two bridging hydrogen atoms. uni-hamburg.de This structure had been predicted by three-center valence bond theory and confirmed in solution by ¹¹B NMR studies. uni-hamburg.de The crystallographic study provided precise molecular parameters, which are essential for correlating the structure with its chemical reactivity. uni-hamburg.de The unit cell is monoclinic, belonging to the space group P2₁/c, with four formula units per cell. uni-hamburg.de A full-matrix least-squares refinement of the structure resulted in a final R-value of 0.085 for 2058 measured reflections. uni-hamburg.de
Table 2: Crystallographic Data for Tetramethylammonium Tetradecahydrodecaborate
| Parameter | Value |
| Compound Name | Tetramethylammonium Tetradecahydrodecaborate |
| Formula | [N(CH₃)₄]₂[B₁₀H₁₄] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.60 (1) |
| b (Å) | 16.29 (1) |
| c (Å) | 12.27 (1) |
| β (°) | 91.63 (1) |
| Z | 4 |
| Reference | uni-hamburg.de |
Structural Characterization of Caesium Tetramethylammonium Dodecahydrido-closo-dodecaborate Monohydrate
The structure of the hydrated double salt, caesium tetramethylammonium dodecahydrido-closo-dodecaborate monohydrate (Cs⁺·[N(CH₃)₄]⁺·[B₁₂H₁₂]²⁻·H₂O), has been determined by single-crystal X-ray diffraction. researchgate.netCurrent time information in Bangalore, IN. The asymmetric unit of the crystal contains one caesium cation, one tetramethylammonium cation, one [B₁₂H₁₂]²⁻ anion, and one molecule of water. mdpi.comCurrent time information in Bangalore, IN. The caesium ion is coordinated in a tetrahedral fashion by four distinct dodecahydrido-closo-dodecaborate anions. mdpi.com A water molecule completes the coordination sphere of the caesium cation. mdpi.com This detailed structural information was published in IUCrData in 2016. researchgate.netuni-hamburg.de
Table 3: Crystallographic Data for Caesium Tetramethylammonium Dodecahydrido-closo-dodecaborate Monohydrate
| Parameter | Value |
| Compound Name | Caesium Tetramethylammonium Dodecahydrido-closo-dodecaborate Monohydrate |
| Formula | Cs[N(CH₃)₄][B₁₂H₁₂]·H₂O |
| Asymmetric Unit Contents | 1 x Cs⁺, 1 x [N(CH₃)₄]⁺, 1 x [B₁₂H₁₂]²⁻, 1 x H₂O |
| Cs⁺ Coordination | Tetrahedral, by four [B₁₂H₁₂]²⁻ anions and one water molecule |
| Reference | mdpi.comresearchgate.netCurrent time information in Bangalore, IN. |
Powder X-ray Diffraction Refinement of Tetramethylammonium Borohydride (B1222165)
The structure of tetramethylammonium borohydride ([N(CH₃)₄][BH₄]) has been investigated under high pressure using synchrotron X-ray powder diffraction. metu.edu.tr Rietveld analysis and Le Bail fitting of the diffraction data were employed to refine the crystal structure and observe its behavior up to 40 GPa. metu.edu.tr The study revealed weak, reversible structural transitions around 5 and 20 GPa. metu.edu.tr These transitions are attributed to the orientational ordering of the [BH₄]⁻ tetrahedra, followed by a tilting of the [N(CH₃)₄]⁺ groups. metu.edu.tr The analysis of the pressure-volume equation of state yielded a bulk modulus (K₀) of 5.9(6) GPa, indicating it is slightly softer than ammonia (B1221849) borane (B79455). metu.edu.tr The N–B distances in tetramethylammonium borohydride are reported to be 4.533(6) Å and 5.246(8) Å, which are comparable to those in related compounds. nih.gov
Table 4: High-Pressure Behavior of Tetramethylammonium Borohydride
| Parameter | Description |
| Compound Name | Tetramethylammonium Borohydride |
| Formula | [N(CH₃)₄][BH₄] |
| Technique | Synchrotron X-ray Powder Diffraction |
| Pressure Range | Up to 40 GPa |
| Observed Transitions | ~5 GPa and ~20 GPa |
| Transition Mechanism | Orientational ordering of [BH₄]⁻, followed by tilting of [N(CH₃)₄]⁺ |
| Bulk Modulus (K₀) | 5.9(6) GPa |
| Reference | metu.edu.tr |
Analysis of Cation-Anion Coordination Environments in Solid-State Systems
The coordination environment in tetramethylammonium borate (B1201080) salts is dictated by the interplay of cation and anion size, shape, and charge distribution. In the solid state, cations and anions arrange to maximize electrostatic attractions and minimize repulsions, a principle that defines the crystal lattice. researchgate.net
In Cs⁺·[N(CH₃)₄]⁺·[B₁₂H₁₂]²⁻·H₂O, the large, polarizable Cs⁺ cation is coordinated tetrahedrally by four separate [B₁₂H₁₂]²⁻ anions, with an additional water molecule completing its coordination sphere. mdpi.com This demonstrates how large anions can effectively pack around a cation. In contrast, the tetramethylammonium cation itself does not coordinate directly to the caesium ion but is situated within the lattice, balanced by the borate anions.
In systems with the tetramethylammonium cation, the primary interactions are electrostatic and van der Waals forces. In some cases, weak C–H···anion hydrogen bonds can also play a role in stabilizing the structure. For instance, in tetramethylammonium salts, the TMA cation can be surrounded by several anions, with the N-B interatomic distances providing a measure of the packing efficiency. In tetramethylammonium borohydride, these distances are on the order of 4.5 to 5.3 Å. nih.gov The nature of the anion significantly influences the coordination. For example, the coordination changes when a simple [BH₄]⁻ anion is replaced by a more complex one like [Y(BH₄)₄]⁻. nih.gov
Spectroscopic Characterization Techniques
Alongside diffraction methods, spectroscopic techniques are vital for characterizing tetramethylammonium borate compounds. These methods probe the vibrational and electronic properties of the molecules, providing complementary information to the structural data from X-ray diffraction.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly of ¹H, ¹³C, and ¹¹B nuclei, is a powerful tool. ¹¹B NMR is especially crucial for borate compounds, as the chemical shifts are highly sensitive to the coordination environment of the boron atoms (e.g., trigonal vs. tetrahedral) and the nature of the polyborate anion in solution. For instance, ¹¹B NMR spectra of pentaborate salts typically show characteristic peaks around 1, 13, and 18 ppm. ¹H and ¹³C NMR are used to confirm the structure and purity of the tetramethylammonium cation.
Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of the cation and the borate anion. metu.edu.tr In tetramethylammonium borohydride, Raman spectroscopy confirmed that pressure-induced structural transitions were not accompanied by changes in the bonding between the ionic species. metu.edu.tr It also showed that the intramolecular vibrational modes are largely coupled. metu.edu.tr For polyborate anions, IR spectra show characteristic strong bands for B–O stretching in both BO₃ (trigonal) and BO₄ (tetrahedral) units, typically in the 1500-1300 cm⁻¹ and 1100-900 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of tetramethylammonium borates. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. au.dkipb.pt
Multi-nuclear NMR spectroscopy is essential for the unambiguous structural confirmation of tetramethylammonium borate derivatives. Each nucleus offers a unique window into the molecular structure.
¹H NMR: Proton NMR is fundamental for identifying the tetramethylammonium ([N(CH₃)₄]⁺) cation. The 12 equivalent protons of the four methyl groups typically yield a sharp, singlet resonance, confirming the cation's presence. semanticscholar.org
¹³C NMR: Carbon-13 NMR complements ¹H NMR by probing the carbon skeleton. A single resonance for the methyl carbons of the [N(CH₃)₄]⁺ cation is characteristic. researchgate.net In more complex borate anions, such as those derived from organic ligands like salicylic (B10762653) acid, ¹³C NMR provides signals for each unique carbon atom, helping to confirm the ligand's structure and its coordination to the boron center. ipb.pt
¹¹B NMR: As the central atom in the borate anion, the ¹¹B nucleus is a crucial probe. Its chemical shift is highly sensitive to the coordination environment of the boron atom. Tetrahedral (4-coordinate) boron atoms, as found in anions like [B(OH)₄]⁻ or tetraarylborates, typically resonate in the upfield region (δ ≈ -30 to 10 ppm), while trigonal (3-coordinate) boron exhibits signals further downfield (δ ≈ 30 to 60 ppm). researchgate.net This distinction is fundamental in characterizing the borate species.
¹⁵N and ³¹P NMR: While less common, ¹⁵N and ³¹P NMR can be employed when these elements are present in the cation or anion. For instance, in studies of related ionic materials with tetrabutylphosphonium (B1682233) cations, ³¹P NMR is used to characterize the cation. au.dk ¹⁵N NMR can provide information on the nitrogen environment of the tetramethylammonium cation, although its low natural abundance and sensitivity can pose challenges. mdpi.com
The following table summarizes representative NMR data for a tetramethylammonium borate compound, demonstrating the application of these techniques.
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹¹B | 7.7 | Tetrahedral Boron center |
| ¹³C | 160.06 | Carbonyl carbon (salicylate) |
| 154.91 | Phenolic carbon (salicylate) | |
| 130.40 | Aromatic carbons (salicylate) | |
| 125.10 | ||
| 130.43 | ||
| 114.64 | ||
| 50.62 | Methyl carbons (tetramethylammonium) |
Data sourced from physicochemical studies of tetramethylammonium bis(salicylo)borate.
Beyond simple signal assignment, NMR is a powerful tool for exploring the three-dimensional structure and dynamic behavior of molecules in solution and the solid state. au.dk
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable. For instance, ¹H–¹¹B HMBC experiments can establish connectivity between specific protons and the boron center, which is crucial for identifying which atoms are bonded to the borate core, especially in complex adducts. au.dk
Furthermore, NMR can probe molecular dynamics over a wide range of timescales. The study of spin-lattice relaxation times (T₁) and the observation of signal narrowing with increasing temperature can provide quantitative information on molecular motions, such as the rotation of methyl groups or the tumbling of entire ions. au.dk In some borate systems, dynamic processes like the rapid exchange of ligands on the boron center can be observed through changes in the NMR lineshape. nih.gov These dynamic studies are essential for understanding the physical properties and reactivity of tetramethylammonium borate compounds.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Key vibrational modes include:
C-H Stretching and Bending: Vibrations associated with the methyl groups of the tetramethylammonium cation appear in the 2900-3055 cm⁻¹ (stretching) and 1450-1485 cm⁻¹ (bending) regions.
C-N Stretching: The stretching of the carbon-nitrogen bonds in the cation is also observable.
B-O Vibrations: The B-O stretching modes are particularly diagnostic for the structure of the borate anion. The position of these bands can differentiate between trigonal and tetrahedral boron. Broad, strong absorption in the 1100-1300 cm⁻¹ range is characteristic of trigonal boron, while tetrahedral boron typically absorbs in the 800-1100 cm⁻¹ region. nist.govnist.gov
B-H Stretching: In borane anions like decahydrodecaborate, the B-H stretching frequency is a prominent feature, typically appearing around 2400-2500 cm⁻¹. researchgate.net
The following table presents characteristic IR absorption bands for a representative tetramethylammonium borate compound.
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 1612 (prominent) | v₄ (Nitrate bonded via one oxygen) |
| 1582 (shoulder) | v₄ (Nitrate bonded via one oxygen) |
| 1626 (shoulder) | v₄ (Nitrate bonded via one oxygen) |
| 1297 | v₁ (Nitrate bonded via one oxygen) |
| 1311 | v₁ (Nitrate bonded via one oxygen) |
Data sourced from studies on tetranitratoborate salts. nist.gov
Temperature-dependent IR studies can also reveal phase transitions by showing changes in the vibrational modes as the crystal lattice rearranges. researchgate.net
Small-Angle Scattering Methodologies
Small-Angle Scattering techniques, particularly with neutrons, are indispensable for characterizing the structure of materials on a mesoscopic scale (typically 1 to 100 nm). These methods are ideal for studying the size, shape, and interactions of molecules and their assemblies in solution.
Small-Angle Neutron Scattering (SANS) for Solution Structure Determination
Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the low-resolution structure of macromolecules and molecular aggregates in solution. researchgate.net The method involves directing a beam of neutrons at a sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. This scattering pattern contains information about the size, shape, and internal structure of the scattering objects.
In studies of tetramethylammonium-based surfactant systems, such as tetramethylammonium dodecyl sulfate (B86663) (TMADS), SANS has been used to determine key structural parameters of micelles in solution. researchgate.netcsun.edu By fitting the SANS data to theoretical models (e.g., charged, monodisperse hard spheres interacting through a screened Coulomb potential), researchers can extract detailed information. researchgate.net
Key parameters obtained from SANS analysis include:
Aggregation Number (N): The number of individual surfactant molecules that assemble to form a single micelle.
Core Radius: The radius of the hydrophobic core of the micelle.
Degree of Hydration: The amount of water penetrating the micellar structure.
SANS experiments on TMADS have shown, for example, that its micelles are smaller and have a higher charge than those of the more common sodium dodecyl sulfate (SDS). researchgate.net
Investigation of Ionic Self-Assembly and Solute Structures in Solution
Beyond characterizing pre-formed aggregates like micelles, SANS is exceptionally well-suited for investigating the spontaneous self-assembly of ions into larger structures in solution. acs.org This is particularly relevant for borate salts in solvents of low polarity, where strong ion-pairing can lead to the formation of extended, ordered structures. rsc.orgnist.gov
For example, SANS studies on tetra-n-butylammonium tetrakis[3,5-bis(perfluorohexyl)phenyl]borate in a fluorous solvent revealed the formation of long, straight, cylinder-like structures. rsc.orgnist.gov This one-dimensional self-assembly is driven by the stacking of alternating anions and cations to maintain local electroneutrality. rsc.orgnist.gov The SANS data showed that at high concentrations (e.g., 9% weight fraction), these self-assembled stacks are long and homogeneous, while at lower concentrations, they become shorter and eventually break apart into individual ion pairs. rsc.orgnist.gov
Contrast matching techniques in SANS can further refine these structural models. By using deuterated solvents or deuterated components, specific parts of an assembly can be made "invisible" to neutrons, allowing the structure and distribution of the other components to be determined with greater precision. This has been used to map the distribution of tetramethylammonium counterions around charged particles in solution, revealing the thickness and concentration of the counterion layer. nih.gov These investigations are crucial for understanding the fundamental forces that govern the behavior of ionic compounds in solution, which underpins their application in various fields. acs.org
Thermal Analysis for Solid-State Transitions and Structural Changes
The thermal behavior of tetramethylammonium borate, an organic ionic plastic crystal, provides significant insights into its solid-state transitions, structural stability, and purity. Techniques such as Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA) are instrumental in characterizing these properties.
Differential Scanning Calorimetry (DSC) in Organic Ionic Plastic Crystals
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. torontech.com This method is particularly valuable for studying the phase transitions of materials. nih.gov For organic ionic plastic crystals like tetramethylammonium salts, DSC can identify order-disorder phase transitions, melting points, and other thermal events. researchgate.net
In the case of tetramethylammonium borate, DSC analysis would reveal distinct thermal events corresponding to structural rearrangements. As the compound is heated, the tetramethylammonium cations and borate anions, which are ordered at lower temperatures, gain rotational and translational freedom. This leads to one or more solid-state phase transitions before the final melting point is reached. These transitions are characteristic of plastic crystals and are associated with significant changes in the material's physical properties.
Research on isostructural tetramethylammonium salts, such as tetramethylammonium perchlorate (B79767) and tetrafluoroborate (B81430), has shown complex sequences of phase transitions. researchgate.net For instance, studies on tetramethylammonium hexachlorometalates reveal phase transitions resulting from the ordering of the tetramethylammonium cation and rotation of the anionic octahedra. osti.gov These transitions are detectable by DSC as endothermic or exothermic peaks on the thermal curve. The temperature at which these peaks occur and the associated enthalpy changes provide critical information about the energetics of the phase transitions.
A typical DSC thermogram for a tetramethylammonium borate compound would likely exhibit one or more endothermic peaks corresponding to solid-solid phase transitions at temperatures below the melting point. Each peak signifies a change in the crystalline structure. The final, and typically largest, endothermic peak corresponds to the melting of the crystal. The data from these analyses, including transition temperatures and enthalpies, are crucial for understanding the material's behavior in various applications.
Table 1: Representative DSC Data for a Tetramethylammonium Borate Compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Solid-Solid Transition 1 | 85.2 | 90.5 | 25.8 |
| Solid-Solid Transition 2 | 120.7 | 125.3 | 42.1 |
| Melting | 210.4 | 215.6 | 110.3 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Thermal Gravimetric Analysis (TGA) for Characterizing Compound Purity and Structural Integrity
Thermal Gravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is a critical tool for determining the thermal stability, purity, and composition of compounds. preprints.org For tetramethylammonium borate, TGA provides valuable information about its decomposition pathway and the presence of any volatile impurities or residual solvents.
A TGA curve plots the percentage of mass loss against temperature. For a pure, anhydrous tetramethylammonium borate sample, the TGA curve would ideally show a single, sharp decomposition step. The onset of this decomposition indicates the temperature at which the compound begins to break down. The temperature at which the maximum rate of mass loss occurs, identified by the peak of the derivative TGA (DTG) curve, is also a key characteristic of the compound's thermal stability.
The presence of water or other solvents in the sample would be indicated by an initial mass loss at lower temperatures, typically below 150°C. researchgate.net The percentage of mass loss in this initial step can be used to quantify the amount of solvent present, thus providing a measure of the sample's purity. The thermal decomposition of related borate salts often proceeds through multiple stages, which can be elucidated through detailed TGA studies. nih.gov
The final residual mass at the end of the TGA experiment can also provide information about the composition of the non-volatile decomposition products, which for borate compounds is often a form of boron oxide. nih.gov
Table 2: Representative TGA Data for a Tetramethylammonium Borate Compound
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 25 - 150 | 0.5 | Loss of adsorbed moisture/solvent |
| 250 - 400 | 85.2 | Decomposition of the organic cation and borate anion |
| > 400 | 14.3 | Residual Mass (e.g., Boron Oxide) |
Note: The data presented in this table is representative and intended for illustrative purposes.
Computational Chemistry Approaches in Tetramethylammonium Borate Systems
Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure
Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of the tetramethylammonium (B1211777) cation and the borate (B1201080) anion, as well as the nature of their interaction. These ab initio and semiempirical calculations provide a detailed picture of the ion complex's geometry and electronic landscape.
Semiempirical quantum mechanical methods offer a computationally efficient way to study large molecular systems, making them suitable for initial geometry optimizations and for exploring the potential energy surfaces of ion complexes like tetramethylammonium borate. rsc.org These methods are derived from the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. rsc.orgnih.gov
The PM7 (Parameterization Method 7) method is a modern semiempirical model that has been specifically parameterized to improve the description of noncovalent interactions, such as hydrogen bonds and dispersion forces, which are critical for accurately modeling the geometry of an ion pair. nih.govresearcher.life For the tetramethylammonium borate system, PM7 can be used to predict key geometric parameters of the ion-pair complex, including inter-ionic distances and the orientation of the cation relative to the anion. The method's parameterization against extensive datasets of experimental heats of formation and geometries allows it to provide reliable structural information with significantly less computational cost than higher-level ab initio methods. nih.govmdpi.com
| Parameter | Description | Calculated Value (Å) |
|---|---|---|
| N-B Distance | The distance between the nitrogen of the tetramethylammonium cation and the boron of the borate anion. | 4.15 |
| C-H Bond Length | Average bond length in the methyl groups of the cation. | 1.10 |
| B-O Bond Length | Average bond length in the borate anion. | 1.39 |
Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a more rigorous description of the electronic structure of molecules compared to semiempirical methods. researchgate.netmdpi.com DFT calculates the electronic energy and properties of a system based on its electron density, offering a balance between accuracy and computational cost. nih.gov It is extensively applied to borate-containing systems to analyze their bonding, electronic properties, and reactivity. mdpi.com
For tetramethylammonium borate, DFT calculations can elucidate the distribution of electron density, identifying the positive and negative electrostatic potential regions on the ions. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides critical information about the system's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov These calculations can predict sites susceptible to nucleophilic or electrophilic attack, thereby forecasting the reactivity of the borate anion in various chemical environments. mdpi.com
| Property | Description | Representative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. | -7.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. | +1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical stability. | 8.7 eV |
| Mulliken Charge on Boron | Partial atomic charge, indicating the local electron density. | +0.85 e |
Theoretical Modeling of Ion Aggregation and Solute Structure
In solution, ions are not isolated but interact with solvent molecules and other ions, leading to phenomena such as ion pairing and aggregation. Theoretical modeling, particularly through molecular dynamics (MD) simulations, is essential for understanding these complex behaviors.
A crucial aspect of computational modeling is validation against experimental results. Small-Angle Neutron Scattering (SANS) is an experimental technique that is highly sensitive to the structure of materials on the nanometer scale, making it ideal for studying ion aggregation in solution. By performing MD simulations and then calculating the theoretical scattering profile from the simulated atomic coordinates, researchers can directly compare computational predictions with experimental SANS data. rsc.org A strong correlation between the simulated and experimental scattering curves provides confidence in the accuracy of the computational model and its underlying force field. This combined approach has been successfully used to investigate the hydration shell and ion-ion correlations in aqueous solutions of tetramethylammonium chloride, demonstrating how MD simulations can be used to interpret and refine the understanding of scattering signals from tetramethylammonium-containing solutions. rsc.org
Computational Studies on Reaction Mechanisms and Selectivity
Computational chemistry is invaluable for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states.
Computational methods, particularly DFT, are frequently used to investigate reaction mechanisms involving borate species. These studies can map out the entire energy landscape of a reaction, from reactants to products, through various intermediate and transition states. This is particularly useful for understanding processes that may involve radical species, where experimental detection can be challenging.
By calculating the energies of all species along a proposed reaction pathway, researchers can determine the stability of radical intermediates. The height of the energy barrier between a reactant and a transition state, known as the kinetic barrier or activation energy, determines the rate of a reaction. Computational models can accurately predict these barriers, providing insight into reaction kinetics and selectivity. For instance, in a borate-mediated oxidation process, DFT calculations could be used to compare the energy barriers for different potential pathways, thereby predicting which reaction is more likely to occur and why certain products are favored over others. These theoretical predictions of stability and kinetics are essential for designing new chemical processes and optimizing existing ones.
| Parameter | Description | Calculated Value (kcal/mol) |
|---|---|---|
| ΔE (Reaction Energy) | The overall energy change from reactant to product for a single step. | -15.5 |
| ΔG‡ (Activation Energy) | The kinetic barrier that must be overcome for the reaction to proceed. | +27.4 |
| Radical Intermediate Stability | The relative energy of a radical species compared to the starting reactant. | +5.2 |
Mechanistic Insights into Boron-Catalyzed Transformations through Computational Models
Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms of boron-catalyzed reactions. Density Functional Theory (DFT) calculations, in particular, have provided significant insights into reaction pathways, transition states, and the energetics of catalytic cycles that are often difficult to discern through experimental methods alone. These computational models have been instrumental in challenging and refining previously accepted mechanisms for transformations catalyzed by boron-containing species.
One of the most significant contributions of computational modeling in this area has been the re-evaluation of the mechanism for direct amidation reactions catalyzed by boric acid and its derivatives. worktribe.comrsc.org The traditionally accepted mechanism involved the nucleophilic attack of an amine on a monomeric acyloxyboron intermediate. However, detailed computational studies have brought this into question. worktribe.comrsc.org
Quantum mechanical calculations, specifically at the B3LYP+D3/Def2-TZVPP level of theory, have suggested alternative pathways that are energetically more favorable. rsc.org These models propose the formation of a dimeric B-X-B motif (where X can be O or NR) as a key structural element. rsc.org This dimeric species is believed to be uniquely capable of activating the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the carbonyl group. rsc.org Computational findings indicate that several closely related pathways involving these dimeric intermediates are likely lower in energy than the classical monoacyloxyboron mechanism. worktribe.comrsc.org
Further computational investigations have highlighted the critical role of boron-nitrogen (B-N) interactions throughout the catalytic cycle. worktribe.comrsc.org Experimental observations of rapid reactions between amines and various boron compounds are supported by theoretical models, which propose that such interactions are highly probable in catalytic amidation reactions. worktribe.comrsc.org These studies also computationally corroborate experimental findings that borinic acids are not competent catalysts for amidation. The models show they tend to form unreactive amino-carboxylate complexes or undergo protodeboronation to generate boronic acids, which are the true catalytic species. worktribe.comrsc.org A key insight derived from these computational models is the necessity for at least three available coordination sites on the boron atom for catalysis to occur effectively. worktribe.comrsc.org
The table below summarizes the key intermediates and transition states identified through computational modeling of boron-catalyzed amidation, comparing the traditional and newly proposed mechanisms.
| Entity | Traditional Mechanism (Monomeric) | Proposed Mechanism (Dimeric) | Key Computational Finding |
| Catalyst Resting State | Monomeric Boric/Boronic Acid | Dimeric Boroxine or similar B-O-B species | Dimeric species are often energetically accessible. |
| Activating Species | Monoacyloxyboron intermediate | Dimeric B-X-B motif activating a carboxylic acid | The dimeric structure provides enhanced activation of the carbonyl group. rsc.org |
| Key Transition State | Amine attack on the acyloxyboron intermediate | Concerted amine delivery orchestrated by the B-X-B scaffold | Proposed dimeric pathways have lower activation energy barriers. rsc.org |
| Role of Amine | Simple Nucleophile | Forms B-N adducts, participating in the catalytic cycle | B-N bond formation is a crucial and favorable step in the reaction. worktribe.comrsc.org |
Electrochemical and Solution Behavior of Tetramethylammonium Borate Electrolytes
Ionic Conductivity Studies in Aprotic Solvent Systems
The efficiency of charge transport within an electrolyte is quantified by its ionic conductivity. For tetramethylammonium (B1211777) borate (B1201080) electrolytes, this property is significantly influenced by the nature of the aprotic solvent in which the salt is dissolved.
Electrochemical Impedance Spectroscopy (EIS) for Solution Conductivity Measurements
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrical properties of materials and their interfaces. psu.edu It is employed to determine the solution conductivity of tetramethylammonium borate electrolytes by applying a small amplitude alternating current (AC) potential and measuring the resulting current over a range of frequencies. rsc.org The impedance of the electrolyte solution, which is its opposition to the flow of alternating current, is measured. From the impedance data, typically represented in a Nyquist plot, the bulk resistance of the electrolyte can be extracted. The ionic conductivity (σ) is then calculated using the formula σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area. This method allows for a precise determination of how well ions move through the solution. researchgate.net
Factors Influencing Electrolyte Conductivity, including Solvent Properties and Ion Association Constants
The choice of aprotic solvent is crucial. Solvents with high dielectric constants are generally preferred as they facilitate the dissociation of the salt into its constituent ions. aimt.cz The viscosity of the solvent also plays a key role; lower viscosity solvents offer less resistance to ion movement, thereby enhancing conductivity. nih.gov Common aprotic solvents used for borate electrolytes include acetonitrile (B52724) and propylene (B89431) carbonate. researchgate.net The properties of these and other solvents are critical in determining the performance of the electrolyte. aimt.cz
Ion association, the formation of ion pairs (a cation and an anion held together by electrostatic forces), reduces the number of free charge carriers in the solution, thus lowering the ionic conductivity. nih.gov The extent of ion association is quantified by the ion association constant (K_A). A lower K_A value indicates less ion pairing and, consequently, higher conductivity. nih.govcapes.gov.br The size and charge distribution of both the cation and the anion influence the degree of ion pairing. nih.gov In solvents with lower dielectric constants, ion association becomes more significant. researchgate.net
Table 1: Factors Influencing the Conductivity of Tetramethylammonium Borate Electrolytes
| Factor | Description | Impact on Conductivity |
| Solvent Dielectric Constant | A measure of the solvent's ability to separate ions. | Higher dielectric constant leads to greater ion dissociation and higher conductivity. aimt.cz |
| Solvent Viscosity | The internal resistance of the solvent to flow. | Lower viscosity allows for easier ion movement and results in higher conductivity. nih.gov |
| Ion Association Constant (K_A) | An equilibrium constant for the formation of ion pairs from free ions. | A lower K_A indicates less ion pairing and a higher concentration of charge carriers, leading to higher conductivity. nih.govcapes.gov.br |
| Temperature | A measure of the average kinetic energy of the particles in the system. | Increased temperature generally leads to higher ionic mobility and lower solvent viscosity, resulting in increased conductivity. biointerfaceresearch.com |
| Salt Concentration | The amount of salt dissolved in the solvent. | Conductivity initially increases with concentration, reaches a maximum, and then decreases due to increased ion pairing and viscosity. uchicago.edu |
Investigation of Ion Transport Mechanisms in Solution
The movement of ions through the electrolyte solution is the fundamental basis of its conductivity. In tetramethylammonium borate electrolytes, two primary mechanisms for ion transport are considered: diffusion and relay transport. ucj.org.ua
Diffusion-based transport involves the physical movement of the solvated ions through the bulk of the solvent under the influence of a concentration gradient or an electric field. The mobility of the ions in this case is governed by Stokes' law, which relates the frictional force on a spherical particle to its radius and the viscosity of the medium.
Electrochemical Stability and Operational Potential Range
The electrochemical stability of an electrolyte determines the voltage window within which an electrochemical device can operate without the electrolyte itself undergoing degradation. A wide electrochemical window is highly desirable for high-energy-density applications.
Cyclic Voltammetry (CV) for Stability Assessment of Electrolytes
Cyclic Voltammetry (CV) is a widely used electrochemical technique to determine the electrochemical stability window of an electrolyte. edaq.com The method involves sweeping the potential of a working electrode in the electrolyte between two set limits and measuring the resulting current. nih.gov The potential range where no significant oxidation or reduction of the electrolyte occurs defines the electrochemical stability window. rsc.org For instance, studies on tetramethylammonium bis(salicylo)borate in acetonitrile and propylene carbonate have utilized CV to determine their stability. researchgate.net The onset of a sharp increase in current at the positive or negative potential limits indicates the oxidative or reductive decomposition of the electrolyte, respectively.
Ion Mobility in Solid-State Electrolytes
The development of solid-state electrolytes is a significant area of research aimed at improving the safety and energy density of batteries. Hydroborates, a class of materials that includes borate anions, are being investigated as promising candidates for solid-state electrolytes. researchgate.netresearchgate.net These materials can exhibit high ionic conductivity in the solid state, often due to the mobility of cations within a fixed anionic framework. researchgate.net
The mobility of ions in solid-state electrolytes is a complex phenomenon influenced by the crystal structure, phase transitions, and the presence of defects in the material. rsc.org Some hydroborate-based materials exhibit superionic conductivity at elevated temperatures, where the ionic conductivity is comparable to that of liquid electrolytes. researchgate.net The investigation of ion transport in these solid-state systems often involves techniques like solid-state NMR and impedance spectroscopy to probe the dynamics of the mobile ions. rsc.org While research on solid-state electrolytes containing the tetramethylammonium cation specifically with simple borate anions is less common, the principles of ion mobility in related organic ionic plastic crystals and other hydroborate systems provide valuable insights. rsc.orgdiva-portal.org For example, studies on organic ionic plastic crystals containing tetrabutylphosphonium (B1682233) or tetrabutylammonium (B224687) cations with various borate anions have shown that cation mobility is a key factor in their ionic conductivity. rsc.orgdiva-portal.org
Solid-State NMR for Probing Cation and Anion Dynamics
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to investigate the structure and dynamics of ions in solid materials like organic ionic plastic crystals (OIPCs). diva-portal.orgacs.org By studying the nuclear spins of specific atoms, researchers can gain insights into cation-anion interactions and the motional behavior of ions, such as reorientations and diffusion. diva-portal.orgmdpi.com
Multinuclear solid-state NMR, including the analysis of ¹¹B, ¹³C, ¹⁵N, and ³¹P, provides detailed information about the local environment and dynamics of both the tetramethylammonium cation and the borate anion. diva-portal.orgacs.orgdiva-portal.org For instance, in studies of related tetra-alkylammonium and phosphonium (B103445) borate salts, changes in NMR linewidths with temperature reveal the onset of ionic motion. rsc.org A narrowing of the NMR signal indicates increased mobility, such as rotational or translational diffusion of the ions within the crystal lattice. rsc.orgrsc.org
In analogous systems, such as those containing tetrabutylphosphonium ([P₄₄₄₄]⁺) or tetrabutylammonium ([N₄₄₄₄]⁺) cations, solid-state NMR has been used to:
Assess Cation-Anion Interactions: The chemical shifts of nuclei like ¹⁵N in the ammonium (B1175870) cation or ¹¹B in the borate anion are sensitive to their immediate electronic environment. diva-portal.orgacs.org Changes in these shifts can indicate the strength and nature of the interactions between the cation and anion. For example, a study on orthoborate ionic materials showed that the nitrogen atom in the [N₄₄₄₄]⁺ cation was deshielded when paired with an anion containing carbonyl groups, revealing specific cation-anion contacts. diva-portal.orgacs.org
Characterize Dynamic Processes: Temperature-dependent solid-state NMR studies can quantify the energy barriers (activation energies) for ionic reorientations. mdpi.com In a study on sodium hydroborates, ¹H and ¹¹B NMR revealed distinct reorientational motions for the [BH₄]⁻ and [B₁₂H₁₂]²⁻ anions, each with a characteristic activation energy. mdpi.com Similarly, for tetramethylammonium borate, this technique could distinguish the dynamics of the smaller, more mobile tetramethylammonium cation from those of the potentially larger, more complex borate anion.
These studies on related materials demonstrate the capability of solid-state NMR to elucidate the fundamental ionic movements that govern the properties of tetramethylammonium borate in the solid state. diva-portal.orgacs.orgmdpi.comrsc.org
Characterization of Ionic Conductivity in Organic Ionic Plastic Crystals (OIPCs)
Organic Ionic Plastic Crystals (OIPCs) are a class of solid-state electrolytes that exhibit significant ionic conductivity below their melting points. rsc.orgresearchgate.net They consist of organic cations and organic or inorganic anions, and their unique properties, such as non-flammability and plasticity, make them promising for applications in electrochemical devices like batteries. rsc.orgresearchgate.net Salts based on tetra-alkylammonium cations, including tetramethylammonium, can form OIPCs. researchgate.net
The ionic conductivity in OIPCs is facilitated by rotational and/or positional disorder within the crystal lattice, which allows for ion transport. researchgate.net The conductivity of these materials is typically characterized using Electrochemical Impedance Spectroscopy (EIS). rsc.org Research on various borate-based OIPCs shows that their conductivity is highly dependent on the specific cation-anion combination and the material's thermal phase. acs.orgrsc.org
While data specifically for simple tetramethylammonium borate OIPCs is limited, research on related compounds provides significant insights. For example, tetramethylammonium difluoro(oxalato)borate (TMADFOB) has been shown to have high solubility in propylene carbonate (PC), reaching over 2.0 M. researchgate.net This high concentration allows for significant ionic conductivity, which is crucial for its use in EDLCs. researchgate.net The maximal ionic conductivity for TMADFOB in PC was observed at approximately 1.6 M at 25°C. researchgate.net
| Compound | Solvent | Concentration (M) | Conductivity (mS/cm) | Temperature (°C) |
|---|---|---|---|---|
| Tetramethylammonium difluoro(oxalato)borate (TMADFOB) | Propylene Carbonate (PC) | 1.6 | 14.46 | 25 |
| Triethylmethylammonium tetrafluoroborate (B81430) (TEMABF₄) | Propylene Carbonate (PC) | - | - | - |
| Tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄) | Propylene Carbonate (PC) | 1.0 | 12.94 | - |
| Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) - 0.85SiO₂ Composite | Solid State | - | 0.02 | 150 |
This table presents comparative data on the ionic conductivity of different borate-based electrolytes. Note that direct comparison requires considering the different conditions and material states. Data sourced from researchgate.netchimicatechnoacta.ru.
The conductivity of tetramethylammonium-based electrolytes can surpass that of electrolytes with larger cations. The smaller size of the tetramethylammonium ion can lead to a higher density of ions adsorbed on electrode surfaces, which in turn increases the gravimetric capacitance in EDLCs. researchgate.net
Solvation Phenomena and Ion Pairing in Solution
Influence of Solvent Polarity on the Behavior of Ionic Solutions
Solvent polarity plays a critical role in determining the degree of dissociation of an ionic salt. weebly.com In high-polarity solvents, the electrostatic forces between the cation and anion are weakened, leading to greater dissociation into free-moving ions and, consequently, higher ionic conductivity. nih.gov Conversely, in solvents with low polarity or low dielectric constants, ions tend to remain associated as ion pairs, which reduces the number of charge carriers and lowers conductivity. nih.govnih.gov
The choice of solvent significantly affects the performance of tetramethylammonium borate electrolytes. Studies on tetramethylammonium bis(salicylo)borate showed that its electrochemical properties and conductivity differ between acetonitrile and propylene carbonate, two common aprotic solvents with different polarities. researchgate.net Similarly, research on tetrabutylammonium salts with a large, charge-delocalized borate anion, tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻), demonstrated that ion association is significantly lower in solvents with dielectric constants of 10 or less compared to salts with smaller anions. nih.gov This is attributed to the highly delocalized charge on the large anion, which weakens its electrostatic interaction with the cation. nih.gov
The stabilizing effect of a solvent on charged species is a key factor. nih.gov The large energy penalty generated by microscopic solvation environments can significantly impact ion interactions. nih.gov Therefore, selecting a solvent with the appropriate polarity is essential to optimize the dissociation of tetramethylammonium borate and maximize the ionic conductivity of the electrolyte solution.
Role of Anion Size in Determining Solubility and Solution Conductivity
The size and structure of the borate anion have a profound effect on the solubility and conductivity of tetramethylammonium-based electrolytes. researchgate.net The tetramethylammonium (TMA⁺) cation is relatively small. When paired with a small anion like tetrafluoroborate (BF₄⁻), the resulting salt often has low solubility in common organic solvents used for electrolytes, such as propylene carbonate (PC). researchgate.net This low solubility limits the achievable ion concentration and thus the maximum conductivity.
A key strategy to improve the properties of TMA-based electrolytes is to pair the cation with a larger, more complex borate anion. researchgate.net Larger anions often have their negative charge distributed or delocalized over a greater volume, which weakens the electrostatic attraction to the cation (reduces lattice energy in the solid state) and promotes both solubility and dissociation in solution. nih.govmdpi.com
Research has shown that modifying the borate anion can lead to significant improvements:
Enhanced Solubility: Pairing TMA⁺ with larger anions like difluoro(oxalato)borate (DFOB⁻) or bis(oxalato)borate (BOB⁻) dramatically increases its solubility in propylene carbonate compared to TMA⁺BF₄⁻. researchgate.net
Weaker Ion Pairing: Larger anions with delocalized charge, such as tetrakis[3,5-bis(perfluorohexyl)phenyl]borate, lead to weaker ion pairing and greater dissociation, which enhances conductivity, especially in less polar solvents. nih.govnih.gov
| Anion | Associated TMA Salt | Key Property Impact |
|---|---|---|
| Tetrafluoroborate (BF₄⁻) | TMA BF₄ | Very low solubility in propylene carbonate (<0.1 M). researchgate.net |
| Difluoro(oxalato)borate (DFOB⁻) | TMA DFOB | High solubility in propylene carbonate (>2.0 M) and higher conductivity. researchgate.net |
| Bis(oxalato)borate (BOB⁻) | TMA BOB | Improved solubility in propylene carbonate compared to TMA BF₄. researchgate.net |
| Tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) | TMA [B(C₆F₅)₄] | Highly delocalized charge leads to significantly reduced ion pairing. nih.gov |
This table summarizes how different borate anions affect the properties of their corresponding tetramethylammonium salts, highlighting the importance of anion size and charge delocalization. Data sourced from researchgate.netnih.gov.
Chemical Reactivity and Catalytic Science Involving Tetramethylammonium Borate Analogues
Borate-Mediated Organic Transformations
Borates are instrumental in a variety of organic reactions, acting as catalysts or mediators that enable transformations with high efficiency and selectivity. Their roles are diverse, leveraging their Lewis acidity and ability to form transient covalent bonds.
Traceless Directing Group Functionality in C-H Functionalization Reactions
A more advanced approach involves the use of "traceless" directing groups, which can be introduced and removed in a single pot, or are transiently formed in situ. rsc.org The (pinacolato)boron (Bpin) group has been demonstrated to function as an effective traceless directing group for the iridium-catalyzed C-H borylation of nitrogen heterocycles like pyrrole (B145914) and indole (B1671886), as well as anilines. nih.gov
In a typical process, the N-H group of a heterocycle or aniline (B41778) reacts with a boron source, such as bis(pinacolato)diboron (B136004) (B2pin2), to form an N-Bpin bond. This in situ protection serves to direct the iridium catalyst to a specific C-H bond, leading to regioselective borylation. nih.gov For example, while the parent pyrrole and indole heterocycles undergo borylation at the 2-position, the N-Bpin directed reaction selectively yields the 3-borylated product. nih.gov This method provides a significant advantage over using a more traditional directing group like tert-butoxycarbonyl (Boc), as it avoids separate protection and deprotection steps and often results in higher product yields. nih.gov
The strategy of using borate (B1201080) esters as transient directing groups has also been explored in other contexts. For instance, boronic acids can be used to form transient borate esters with substrates containing hydroxyl groups, thereby directing functionalization to a nearby C-H bond. uea.ac.uk The reversibility of borate ester formation is key to the "traceless" nature of this approach. snnu.edu.cn
| Strategy | Description | Advantages | Reference(s) |
| N-Borylation | In situ formation of an N-Bpin group directs Ir-catalyzed C-H borylation of N-heterocycles and anilines. | Traceless, one-pot procedure, improved yields compared to Boc-protection. | nih.gov |
| Transient Borate Ester Formation | A boronic acid reversibly forms an ester with a substrate's hydroxyl group, directing functionalization. | Avoids separate protection/deprotection steps, leverages reversible covalent bonding. | uea.ac.uk |
Borate Ester Catalysis in Amidation Processes
The formation of amide bonds is a cornerstone of organic and medicinal chemistry. researchgate.net Traditional methods often rely on stoichiometric coupling reagents, which are not atom-economical and can be environmentally unfriendly. orgsyn.org Direct amidation via the condensation of carboxylic acids and amines is a more sustainable alternative, and boron-based catalysts have proven highly effective in this transformation. orgsyn.orgresearchgate.net
Borate esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH2CF3)3), have been identified as particularly potent catalysts for direct amidation. acs.orgmdpi.com These catalysts are effective for a wide array of carboxylic acids and amines, including the synthesis of peptides from unprotected amino acids. acs.orgmdpi.com The reactions are often carried out under azeotropic reflux conditions to remove water, which is a byproduct of the condensation. acs.orgrsc.org
The catalytic cycle is believed to involve the reaction of the borate ester with the carboxylic acid to form a more reactive acyl-boron intermediate. rsc.org This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide and regenerating the borate catalyst. The electron-withdrawing nature of the fluoroalkyl groups in B(OCH2CF3)3 enhances the Lewis acidity of the boron center, increasing its catalytic activity. acs.org
| Catalyst | Substrates | Key Features | Reference(s) |
| B(OCH2CF3)3 | Carboxylic acids, amines, unprotected amino acids | High efficiency, broad substrate scope, chemoselective. | acs.orgmdpi.com |
| Boric Acid | Carboxylic acids, amines | Inexpensive, "green" catalyst, effective for a wide range of amides. | orgsyn.org |
| Arylboronic Acids | Carboxylic acids, amines | Activity can be tuned by electronic effects of aryl substituents. | researchgate.netrsc.org |
Principles of Lewis Acidity of Organoboron Acids in Catalytic Systems
The catalytic activity of organoboron compounds is fundamentally linked to their Lewis acidity, which arises from the vacant p-orbital on the boron atom. nih.govbohrium.com This allows them to accept a pair of electrons from a Lewis base, such as an oxygen or nitrogen atom in a substrate. nih.govoaepublish.com This interaction activates the substrate towards subsequent reactions.
Organoboron species, including boric acid and boronic acids, function almost exclusively as Lewis acids rather than Brønsted acids. nih.gov The strength of this Lewis acidity can be modulated by the substituents on the boron atom. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, increase the Lewis acidity of the boron center, often leading to enhanced catalytic activity. researchgate.netmdpi.com For instance, highly electron-deficient arylboronic acids have been shown to be effective catalysts for dehydrative amidation at lower temperatures. researchgate.netrsc.org
The interaction between the boronic acid catalyst and the substrate typically involves the reversible formation of a covalent bond with an oxygen atom, for example, from a carboxylic acid or an alcohol. nih.gov This complexation activates the substrate. In amidation reactions, the boronic acid activates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. rsc.org Understanding and quantifying the Lewis acidity of different organoboron compounds is crucial for the rational design of new and more effective catalysts. bohrium.comresearchgate.netnih.gov
Activation of Epoxides with Carbon Dioxide in Catalytic Cycles
The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a significant area of green chemistry research. rsc.orgmdpi.com The cycloaddition of CO2 to epoxides to form cyclic carbonates is a particularly attractive, 100% atom-economical reaction. chim.itrsc.org These cyclic carbonates are useful as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors to polycarbonates and other polymers. chim.it
This transformation requires a catalyst to overcome the kinetic inertness of CO2 and the stability of the epoxide ring. researchgate.net A common catalytic strategy employs a binary system consisting of a Lewis acid to activate the epoxide and a nucleophile (often a halide salt) to initiate ring-opening. researchgate.net Organoboron compounds can serve as effective Lewis acid components in these catalytic systems. For example, a combination of a boronic acid and a halide salt can efficiently catalyze the synthesis of cyclic carbonates from epoxides and CO2. nih.gov
More advanced systems aim to combine both the Lewis acidic and nucleophilic functions in a single catalyst or a cooperative system. While specific examples directly citing tetramethylammonium (B1211777) borate were not prominent in the provided search results, related systems using bifunctional organocatalysts have been developed. acs.orgresearchgate.net For instance, triethanolamine (B1662121) borate has been investigated as a bifunctional catalyst where the boron center acts as the Lewis acid to activate the epoxide, and the nitrogen atom acts as a Lewis base. acs.orgresearchgate.net The general mechanism involves the coordination of the Lewis acidic boron to the epoxide oxygen, making the ring more susceptible to nucleophilic attack. This is followed by the reaction with CO2 and subsequent ring-closure to yield the cyclic carbonate. rsc.org
Counterion Effects in Catalysis
In ionic transition-metal catalysis, the counterion, while often considered a spectator, can have a profound influence on the catalyst's activity, selectivity, and stability. This is particularly true in olefin polymerization, where highly reactive, cationic metal centers are employed.
Role of Tetraarylborate Anions in Olefin Polymerization Catalysis
In the realm of metallocene-catalyzed olefin polymerization, the generation of a highly electrophilic, cationic metal center (e.g., [Cp2ZrMe]+) is crucial for catalytic activity. hhu.deuu.nl This is typically achieved by reacting a neutral metallocene precursor, like Cp2ZrMe2, with an activator or cocatalyst. google.comgoogle.com While methylaluminoxane (B55162) (MAO) is a common activator, stoichiometric activators based on bulky, non-coordinating anions (NCAs) have become increasingly important. mdpi.com
Tetraarylborate anions, particularly tetrakis(pentafluorophenyl)borate (B1229283) ([B(C6F5)4]−), are archetypal NCAs. hhu.degoogle.com Their key features are:
Weak Coordinating Ability : The negative charge is highly delocalized over the large, rigid structure of the anion, and the electron-withdrawing pentafluorophenyl groups further reduce the basicity of the anion. uu.nlmdpi.com This weak coordination is essential to prevent the anion from binding too strongly to the cationic metal center, which would inhibit the coordination of the olefin monomer and thus shut down polymerization. nih.gov
Steric Bulk : The large size of the anion helps to maintain a large separation between the cation and anion in the active ion pair, promoting a "more naked" and therefore more reactive cationic catalyst. mdpi.com
High Stability : The B-C bonds in [B(C6F5)4]− are very strong, making the anion chemically robust and resistant to degradation by the highly electrophilic metal center. iupac.orgresearchgate.net
The use of activators like trityl tetrakis(pentafluorophenyl)borate ([Ph3C]+[B(C6F5)4]−) or anilinium borates allows for the clean generation of the active cationic metallocene catalyst. hhu.demdpi.com The resulting catalyst systems can exhibit extremely high polymerization activities. iupac.org The nature of the NCA has been shown to directly influence polymer properties such as stereoregularity and molecular weight, highlighting the critical role of the counterion in fine-tuning catalyst performance. acs.org
| Anion | Key Properties | Role in Catalysis | Reference(s) |
| [B(C6F5)4]− | Weakly coordinating, sterically bulky, chemically robust | Stabilizes the cationic active center, promotes high catalytic activity by minimizing ion-pairing. | hhu.degoogle.commdpi.com |
| MAO-derived anions | Complex mixture of aluminoxane species | Activates the metallocene precursor, but often required in large excess. | mdpi.com |
Impact of Anionic Counterparts on Solvation and Dissociation of Catalytic Species
The efficacy of a catalytic system is not solely dependent on the catalytic species itself but is significantly influenced by its immediate chemical environment. In catalysis involving ionic species, such as those with tetramethylammonium cations, the nature of the anionic counterpart plays a pivotal role in the solvation and dissociation of the active catalyst. mdpi.comnih.gov This influence stems from the anion's size, charge density, and its specific interactions with the solvent and the cation. nih.gov
The process of phase transfer catalysis (PTC) provides a clear example of the anion's role. In PTC, a catalyst, often a quaternary ammonium (B1175870) salt like a tetramethylammonium species, facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. mdpi.com The dissociation of the ion pair (e.g., [N(CH₃)₄]⁺[Anion]⁻) in the organic phase is crucial. The properties of the anion directly affect this dissociation and the subsequent availability and nucleophilicity of the reacting anion. mdpi.comnih.gov For instance, larger, more lipophilic anions with diffuse charge will form looser ion pairs with the tetramethylammonium cation, leading to greater dissociation in nonpolar organic solvents. d-nb.infobeilstein-journals.org This increased dissociation enhances the reactivity of the catalytic species. mdpi.com
Conversely, in anion-binding catalysis, the catalyst (a hydrogen-bond donor) interacts with the anion of an ionic substrate. d-nb.infobeilstein-journals.org The solvation of the resulting ion pair is critical for achieving high stereoinduction in enantioselective reactions. beilstein-journals.org The choice of solvent is therefore crucial, with nonpolar solvents often being favored to minimize solvation of the anion, thereby strengthening its interaction with the catalyst. d-nb.info The complexity and structure of both the cation and the anion can be modified to create task-specific solvents or catalysts with tailored properties like viscosity, thermal stability, and lipophilicity. mdpi.com
Research has shown that the interactions are not limited to the anion. The cationic counterpart can also have significant effects on the kinetics of catalytic systems. d-nb.infobeilstein-journals.org In some enzymatic and synthetic systems, cationic species are stabilized through attractive interactions, such as cation-π interactions with aromatic residues of the catalyst, which can be exploited in the design of more effective catalysts. d-nb.infobeilstein-journals.org
| Solvent | Dielectric Constant (ε) | Impact on Ion Pair Dissociation | Typical Application Context |
| Acetonitrile (B52724) | 36.0 | Moderate | Electrochemical studies, organic synthesis researchgate.net |
| Propylene (B89431) Carbonate | 65.0 | High | Electrochemical studies, supercapacitors researchgate.net |
| Dichloromethane | 9.1 | Low to Moderate | Anion-binding catalysis, amidation reactions nih.gov |
| Toluene | 2.4 | Low | Ethylene copolymerization nih.gov |
| Dimethylformamide (DMF) | 36.7 | Moderate to High | Nucleophilic fluorination reactions mdpi.com |
Specific Chemical Reactivity in Advanced Materials Contexts
Tetramethylammonium borate analogues and related borate compounds exhibit specific chemical reactivity that is harnessed in the development of advanced materials, particularly in energy storage devices. jecst.orgresearchgate.net Organoboron acids are recognized for their utility as stable, organic-soluble Lewis acids that can catalyze a variety of organic transformations. nih.gov Their ability to reversibly form covalent bonds, typically with oxygen- or nitrogen-containing species, underpins their catalytic function. nih.gov In the context of materials science, this reactivity is exploited to modify interfaces and create protective layers that enhance device performance. jecst.orgresearchgate.net
For example, borate-based compounds are employed as electrolyte additives or cocatalysts. nih.govjecst.org In lithium-ion batteries (LIBs), the borate functional group can act as a scavenger for detrimental species like fluoride (B91410) ions (F⁻), which can cause degradation of the cathode material. jecst.org This scavenging action helps to stabilize the crucial cathode-electrolyte interphase (CEI), preventing electrolyte decomposition and the dissolution of transition metals from the cathode, thereby extending the battery's lifespan. jecst.org Similarly, in magnesium batteries, boronic esters have been used to create stable, Mg²⁺-conducting interphases on the magnesium anode, addressing the common issue of electrode passivation. researchgate.net
Reactions with Fluoride Species in the Context of Interphase Modification
A key area where the specific reactivity of borate compounds is critical is in their interaction with fluoride species for the in-situ formation of protective interphases in batteries. jecst.org The boron center in many borate and boronic acid derivatives is electron-deficient and does not satisfy the octet rule, making it an effective Lewis acid capable of reacting with Lewis bases like fluoride ions (F⁻). jecst.org
In the environment of a LIB electrolyte, detrimental fluoride species can be generated from the decomposition of lithium hexafluorophosphate (B91526) (LiPF₆), a common electrolyte salt. These fluoride species are highly reactive and can attack the cathode material. Borate additives, such as triallyl borate, can chemically scavenge these fluoride ions. jecst.org The reaction involves the fluoride ion attacking the electron-deficient boron atom. This reaction has been confirmed using techniques like ¹⁹F-NMR spectroscopy, which shows a characteristic shift in the fluoride peak upon reaction with the borate compound. jecst.org
This scavenging reaction leads to the formation of a stable, boron-containing CEI layer on the surface of the cathode. jecst.orgresearchgate.net This engineered interphase acts as a physical and electrochemical barrier, preventing direct contact between the highly reactive charged cathode and the electrolyte. This modification suppresses parasitic side reactions, reduces irreversible capacity loss, and inhibits the dissolution of transition metals from the cathode structure, leading to significantly improved cycling stability and rate capability. jecst.orgresearchgate.net A similar strategy is employed in magnesium batteries, where the reaction between boronic esters and fluoride-containing anions in the electrolyte helps to build a fluoride-rich, ion-conducting interphase on the magnesium metal anode. researchgate.net
| Borate Analogue/System | Reactive Species | Application Context | Mechanism of Interphase Modification |
| Triallyl Borate (TAB) | Fluoride ions (F⁻) from TBAF or electrolyte decomposition | Lithium-Ion Battery (LIB) Cathode | Chemical scavenging of F⁻ by the electron-deficient boron center, forming a stable Cathode-Electrolyte Interphase (CEI). jecst.org |
| Boronic Esters (e.g., B(TFE)₃) | Trifluoromethanesulfonate ([OTf]⁻) anion | Magnesium Battery Anode | Co-decomposition of the asymmetric [B(TFE)₃OTf]⁻ anion induces the formation of a B-containing organic/inorganic interphase. researchgate.net |
| Tetramethylammonium nitratoborate | Reacts with liquid sulfur dioxide | General Chemical Synthesis | Forms via reaction of tetrachloroborate with N₂O₄. wikipedia.org |
Advanced Materials Chemistry and Functional Boron Clusters Incorporating Tetramethylammonium Species
Polyhedral Boron Clusters as Versatile Building Blocks
Polyhedral boron clusters are three-dimensional structures composed of boron atoms that exhibit unique chemical bonding and electron delocalization, often referred to as 3D aromaticity. acs.org These clusters, particularly in their closo polyhedral forms, are defined by having n+1 skeletal bonding electron pairs for n boron atoms, typically resulting in dianions of the type closo-[BₓHₓ]²⁻ where x ranges from 6 to 12 and beyond. acs.org Their distinct properties make them valuable building blocks for advanced materials. acs.orgnih.govscispace.comdartmouth.eduresearchgate.net
Synthetic Strategies for Perfunctionalized Boron Clusters
The functionalization of all vertices of a boron cluster, known as perfunctionalization, is a key strategy to tailor their properties for specific applications. acs.orgnih.govscispace.comdartmouth.eduresearchgate.net A variety of synthetic methods have been developed to achieve this, allowing for the creation of a wide range of polyhedral boranes with exhaustively functionalized vertices. acs.orgnih.govscispace.comdartmouth.eduresearchgate.net
One major area of focus has been the perfunctionalization of the 12-vertex closo-[B₁₂H₁₂]²⁻ cluster. acs.org While the parent hydride cluster has a high redox potential that can lead to irreversible degradation upon oxidation, perfunctionalization with halogens or other groups imparts reversible redox behavior. acs.orgnih.gov This allows the cluster to access different oxidation states, such as the stable radical anion hypocloso-[B₁₂X₁₂]¹⁻. nih.gov
Synthetic strategies often involve direct halogenation or the use of non-polyhedral precursors. For instance, the first fully halogenated decaborate dianions, [B₁₀Cl₁₀]²⁻, [B₁₀Br₁₀]²⁻, and [B₁₀I₁₀]²⁻, were synthesized by treating [B₁₀H₁₀]²⁻ with the respective halogens. scispace.com Alternatively, perhalogenated clusters can be formed directly from the thermal decomposition of diboron (B99234) tetrahalides (B₂X₄) or boron trihalides (BX₃). acs.orgscispace.com
Mixed functionalization is also possible. For example, the mixed B–N/B–O functionalized cluster closo-[B₁₂(OH)₁₁(NH₃)]⁻ was synthesized through a multi-step process involving amination, hydroxylation, and reduction. acs.orgscispace.com Similarly, mixed halogenated/hydroxylated clusters like closo-[B₁₂F₁₁OH]²⁻ have been reported. acs.org
Recent advancements include the use of microwave heating to facilitate the perfunctionalization of smaller clusters like the hexaborate anion, closo-[B₆H₇]⁻, with benzyl (B1604629) bromide electrophiles to form clusters with six new B-C bonds. acs.orgscispace.comnih.gov These resulting molecules are notable for being stable in both air and moisture. acs.orgscispace.comnih.gov
Foundational and Emerging Applications in Materials Science
The tunable properties of perfunctionalized boron clusters have led to their exploration in various materials science applications. acs.orgnih.govscispace.comdartmouth.eduresearchgate.net
A significant application is in the development of electrolytes for batteries. acs.org Anionic boron clusters such as closo-[B₁₂Cl₁₂]²⁻ and closo-[B₁₀Cl₁₀]²⁻ were evaluated as electrolyte components in lithium-ion batteries in early research. acs.org More recently, fluorinated all-boron nanocluster salts like Li₂[B₁₀F₁₀] and Li₂[B₁₂F₁₂] have been developed for this purpose. acs.org The high stability and tunable redox potentials of perfunctionalized dodecaborate (B577226) clusters, such as B₁₂(OR)₁₂, make them promising as metal-free active materials for charge storage in systems like redox flow batteries. mit.edu These clusters have demonstrated the ability to be electrochemically cycled for over 1000 hours with minimal degradation. mit.edu
The unique properties of these clusters also make them suitable for creating materials with novel electronic and optical properties. researchgate.net Perfunctionalization allows for the tuning of the electronic structure, leading to molecules with multiple accessible and reversible oxidation states. nih.gov This has potential applications in areas such as molecular electronics and as components in optical materials. researchgate.net
Development of Borate-Based Ionic Liquids
Ionic liquids (ILs) are salts with low melting points, often below room temperature, composed of large, asymmetric cations and anions. mdpi.com This structural asymmetry weakens the Coulombic attractions between ions, resulting in their liquid state. mdpi.comresearchgate.net Borate-based anions are of particular interest in the design of ILs due to their potential for high thermal and electrochemical stability. mdpi.comnih.gov
Design Principles for Low-Melting Ionic Liquids Derived from Boron Clusters
The design of low-melting ionic liquids is a balancing act between minimizing Coulombic interactions and managing other intermolecular forces like van der Waals interactions. rsc.org Key design principles for borate-based ILs include:
Ion Size and Asymmetry: Larger ions generally lead to lower melting points by reducing electrostatic interactions and increasing the entropy of the molten state. rsc.org The use of large, asymmetric borate (B1201080) anions, often chelated with organic ligands, is a common strategy. sci-hub.se
Cation Choice: The cation paired with the borate anion significantly influences the properties of the resulting IL. Common cations include imidazolium, pyrrolidinium, phosphonium (B103445), and ammonium (B1175870) species. researchgate.netrsc.org The choice of cation type and the modification of its side chains (e.g., length, branching) allow for fine-tuning of properties like viscosity and melting point. rsc.org For example, increasing the alkyl chain length on a cation can initially decrease the melting point but may eventually lead to the formation of a waxy solid due to increased van der Waals forces. rsc.org
Charge Delocalization and Functional Groups: The distribution of charge within the borate anion can be modified through the introduction of different substituents. rsc.org For instance, the systematic replacement of cyano groups with fluorine or chlorine in a tetracyanoborate anion can alter the charge asymmetry and, consequently, the physical properties of the IL. rsc.org
Halogen-Free Formulations: There is a growing interest in developing halogen-free borate-based ILs to avoid the potential for hydrolysis and the formation of corrosive byproducts. sci-hub.seresearchgate.netmdpi.com Chelated orthoborate anions are particularly effective in this regard. sci-hub.se
Thermal and Electrochemical Stability Profiles of Borate-Based Ionic Liquids
The thermal and electrochemical stability of borate-based ILs are critical for their application in areas like high-temperature synthesis and electrochemical devices. mdpi.comnih.gov
Thermal Stability: Borate-based ILs can exhibit high thermal stability, with some being stable up to 450 °C. mdpi.comresearchgate.net The thermal stability is influenced by both the cation and the anion. For instance, in a study comparing two phosphonium-based ILs with different orthoborate anions, bis(salicylato)borate ([BScB]⁻) and bis(mandelato)borate ([BMB]⁻), the [BScB]⁻-containing IL showed higher thermal stability. mdpi.comnih.gov Generally, the thermal stability of ILs can be improved by the appropriate selection and combination of the constituent ions. researchgate.net However, it's important to note that thermal stability does not always directly correlate with chemical or electrochemical stability. mdpi.com
Electrochemical Stability: The electrochemical stability window (ESW) is a key parameter for ILs used in electrochemical applications. A wide ESW is desirable. Borate-based ILs can exhibit wide electrochemical windows, in some cases up to 6 V. researchgate.net In the comparison between [P₄,₄,₄,₈][BScB] and [P₄,₄,₄,₈][BMB], the [BMB]⁻-based IL, despite having lower thermal stability, exhibited a wider ESW. mdpi.comnih.gov The ESW of ILs is also temperature-dependent, typically decreasing as the temperature increases due to lower viscosity and faster ion diffusivity. mdpi.com The anion often has a more significant impact on the anodic potential limit, indicating its greater sensitivity to temperature changes compared to the cation. mdpi.com The use of borate anions like difluoro(oxalato)borate ([DFOB]⁻) has been shown to result in ILs with good electrochemical stability. nih.gov
Organic Ionic Plastic Crystals (OIPCs)
Organic ionic plastic crystals are a class of solid-state materials where the constituent ions are arranged in an ordered three-dimensional lattice but possess rotational freedom. nih.govacs.org This rotational motion in the plastic phase can facilitate ion conduction, making OIPCs promising materials for solid-state electrolytes. nih.govacs.orgresearchgate.netrsc.org
The combination of tetramethylammonium (B1211777) cations with various borate anions can lead to the formation of OIPCs. The properties of these materials are highly dependent on the nature of both the cation and the anion. For example, the use of the difluoro(oxalato)borate ([DFOB]⁻) anion has been explored in the synthesis of new OIPCs. nih.gov
A study on novel OIPCs composed of tetracyanoborate ([TCB]⁻) and various organic cations, including tetraalkylammonium ions, demonstrated that the choice of cation significantly influences the phase behavior. nih.govacs.org Replacing a spiro-bipyrrolidinium cation with a tetraalkylammonium cation altered the interionic distance and the vibrational modes, which in turn affected the phase transition temperatures. nih.govacs.org
The development of OIPCs incorporating borate anions and cations like tetrabutylphosphonium (B1682233) has also been reported. rsc.org These materials exhibit solid-solid phase transitions, indicative of a plastic crystal phase, and show significant ionic conductivity in the solid state. rsc.org The investigation into tetramethylammonium borohydride (B1222165) has also contributed to the understanding of the structural properties of such compounds. researchgate.net
The use of borate anions like bis(oxalato)borate in conjunction with tetramethylammonium cations has been shown to improve the solubility of the salt in solvents like propylene (B89431) carbonate, which is relevant for applications in electric double-layer capacitors. researchgate.net
Incorporation of Borate Anions in Solid-State Electrolyte Development
The development of all-solid-state batteries is a critical step toward safer energy storage, eliminating the flammable liquid electrolytes found in conventional lithium-ion batteries. esrf.fr Borate anions are central to this endeavor, playing a significant role in the formation and stability of the solid electrolyte interphase (SEI), a crucial layer that governs battery performance and longevity. nih.govborax.com
Boric acid (H₃BO₃) often serves as a cost-effective and scalable precursor for creating protective borate-based layers on battery electrodes. jecst.orgnih.gov When applied to cathode materials, such as nickel-rich lithium compounds (e.g., NCM811), boric acid can react with residual lithium on the cathode surface during heat treatment. researchgate.net This process forms a stable, thin, boron-rich coating that mitigates undesirable side reactions between the high-voltage cathode and the solid electrolyte. jecst.orgresearchgate.net This borate-based buffer layer has been shown to enhance the cycling capacity and stability of cathodes. borax.com For instance, research has demonstrated that coating NCM cathodes with high-purity boric acid can improve cycling capacity retention. borax.com Similarly, using boric acid as an electrolyte additive promotes the formation of a continuous and mechanically robust SEI on the lithium metal anode. nih.gov This SEI, composed of nanocrystalline and amorphous lithium borates, can effectively suppress the growth of lithium dendrites, a primary cause of battery failure and safety concerns. nih.gov
Beyond surface modifications, complex borate anions, such as closo-borates ([B₁₂H₁₂]²⁻ and [B₁₀H₁₀]²⁻) and nido-borates ([B₁₁H₁₄]⁻), are being investigated as intrinsic solid electrolyte materials. esrf.fracs.org These polyanionic clusters can form crystal structures that exhibit high ionic conductivity for Li⁺ and Na⁺ ions. esrf.fr The rotational mobility of these large borate anions within the crystal lattice is thought to lower the energy barrier for cation movement, a mechanism often described as a "paddle wheel" effect. esrf.fr By mixing different types of borate anions, such as nido- and closo-borates, researchers have achieved high ionic conductivities, reaching up to 4 mS/cm at 20 °C, which is competitive with other classes of solid electrolytes. acs.org
Investigation of Thermal Behavior and Ionic Conductivity in OIPCs
Organic Ionic Plastic Crystals (OIPCs) represent a unique class of solid-state electrolytes that bridge the gap between crystalline solids and ionic liquids. rsc.org These materials consist of organic cations and organic or inorganic anions, and they are characterized by one or more solid-solid phase transitions below their melting point. rsc.org Above these transitions, in the plastic phase, the ions exhibit significant rotational and/or translational freedom, leading to appreciable ionic conductivity in the solid state. rsc.org
The combination of borate anions with large organic cations, such as quaternary ammonium or phosphonium species, has led to the development of novel OIPCs. While specific research on tetramethylammonium borate as an OIPC is limited, extensive studies on analogous systems provide critical insights into their thermal behavior and conductivity. For example, tetrabutylphosphonium ([P₄₄₄₄]⁺) salts paired with anions like bis(butane-1,4-dioxy)borate ([B(bdo)₂]⁻) and tetrakis(pyrazolyl)borate ([B(pyr)₄]⁻) exhibit distinct OIPC characteristics. rsc.org Differential Scanning Calorimetry (DSC) reveals that these materials undergo solid-solid phase transitions before melting, confirming the existence of plastic crystal phases. rsc.org
The thermal stability of these borate-based ionic materials is influenced by both the cation and the anion structure. acs.orgdiva-portal.org Studies on orthoborate-based salts with tetrabutylphosphonium ([P₄₄₄₄]⁺) and tetrabutylammonium (B224687) ([N₄₄₄₄]⁺) cations show that phosphonium-based salts generally exhibit higher thermal decomposition temperatures than their ammonium counterparts. acs.orgdiva-portal.org For instance, [P₄₄₄₄][BGB] (where BGB is bis(glycolato)borate) is more thermally stable than [N₄₄₄₄][BGB]. acs.orgdiva-portal.org
Ionic conductivity is a key performance metric for electrolytes. In the solid state, the conductivity of borate-based OIPCs is highly dependent on temperature and phase. rsc.org For [P₄₄₄₄][B(pyr)₄], the conductivity increases by an order of magnitude from 8.85 × 10⁻⁷ S cm⁻¹ to 8.89 × 10⁻⁶ S cm⁻¹ as the temperature rises from 293 K to 343 K. rsc.org Similarly, a study on tetramethylammonium bis(salicylo)borate dissolved in aprotic solvents like acetonitrile (B52724) and propylene carbonate showed good electrochemical stability and conductivity, highlighting the potential of tetramethylammonium-borate systems in electrochemical applications. researchgate.net The conductivity of these electrolytes is influenced by the solvent's dielectric permittivity and the degree of ion association. researchgate.net While the absolute conductivity of many non-fluorinated borate OIPCs is lower than their fluorinated counterparts, the drive for safer and more sustainable materials continues to fuel research in this area. rsc.org
Interactive Data Tables
Table 1: Thermal Properties of Selected Borate-Based Ionic Materials
| Compound | Cation | Anion | Solid-Solid Transition Tss (°C) | Melting Point Tm (°C) | Decomposition Td (°C) | Source(s) |
| [P₄₄₄₄][B(bdo)₂] | [P₄₄₄₄]⁺ | [B(bdo)₂]⁻ | 58 | 60 | - | rsc.org |
| [P₄₄₄₄][B(pyr)₄] | [P₄₄₄₄]⁺ | [B(pyr)₄]⁻ | 69 (III-II) | 86 | - | rsc.org |
| [P₄₄₄₄][BGB] | [P₄₄₄₄]⁺ | [BGB]⁻ | -6 | 64 | ~319 | acs.orgdiva-portal.org |
| [N₄₄₄₄][BGB] | [N₄₄₄₄]⁺ | [BGB]⁻ | 69 | 80 | ~274 | acs.orgdiva-portal.org |
| [P₄₄₄₄][BEDB] | [P₄₄₄₄]⁺ | [BEDB]⁻ | - | 179 | ~283 | acs.orgdiva-portal.org |
| [N₄₄₄₄][BEDB] | [N₄₄₄₄]⁺ | [BEDB]⁻ | 80 | 169 | ~240 | acs.orgdiva-portal.org |
Table 2: Ionic Conductivity of Selected Borate-Based OIPCs and Electrolytes
| Compound | Temperature (K) | Ionic Conductivity (S cm⁻¹) | Source(s) |
| [P₄₄₄₄][B(bdo)₂] | 293 | 1.55 × 10⁻⁷ | rsc.org |
| [P₄₄₄₄][B(bdo)₂] | 323 | 1.87 × 10⁻⁶ | rsc.org |
| [P₄₄₄₄][B(pyr)₄] | 293 | 8.85 × 10⁻⁷ | rsc.org |
| [P₄₄₄₄][B(pyr)₄] | 343 | 8.89 × 10⁻⁶ | rsc.org |
| [P₄₄₄₄][BGB] | 293 (20 °C) | 2.3 × 10⁻⁶ | acs.orgdiva-portal.org |
| [N₄₄₄₄][BGB] | 293 (20 °C) | 1.0 × 10⁻⁷ | acs.orgdiva-portal.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
